molecular formula C10H14N2O2 B13220033 4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid CAS No. 1094219-13-2

4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid

Cat. No.: B13220033
CAS No.: 1094219-13-2
M. Wt: 194.23 g/mol
InChI Key: NLCBNFSDKYCRPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid is a chemical compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 2-position and a methyl(propan-2-yl)amino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpyridin-2-amine with propan-2-ylamine under suitable reaction conditions. The reaction typically requires the use of a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridine: Similar in structure but lacks the propan-2-yl group.

    4-Methylpyridine-2-carboxylic acid: Similar but lacks the amino group.

    4-(Propan-2-yl)amino-2-pyridinecarboxylic acid: Similar but with different substitution patterns.

Uniqueness

4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid is unique due to the presence of both the methyl(propan-2-yl)amino group and the carboxylic acid group on the pyridine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

1094219-13-2

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4-[methyl(propan-2-yl)amino]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-7(2)12(3)8-4-5-11-9(6-8)10(13)14/h4-7H,1-3H3,(H,13,14)

InChI Key

NLCBNFSDKYCRPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=CC(=NC=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.